molecular formula C15H8N2O6 B3061969 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one CAS No. 158555-11-4

6-Nitro-2-(4-nitro-phenyl)-chromen-4-one

Cat. No.: B3061969
CAS No.: 158555-11-4
M. Wt: 312.23 g/mol
InChI Key: FPLQIUAPEQSTCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one typically involves the nitration of chromen-4-one derivatives. One common method is the reaction of 4-hydroxycoumarin with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the chromen-4-one ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(4-nitro-phenyl)-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-(4-nitro-phenyl)-chromen-4-one is unique due to the presence of two nitro groups, which significantly enhance its chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further exploration .

Properties

CAS No.

158555-11-4

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

6-nitro-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H8N2O6/c18-13-8-15(9-1-3-10(4-2-9)16(19)20)23-14-6-5-11(17(21)22)7-12(13)14/h1-8H

InChI Key

FPLQIUAPEQSTCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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